molecular formula C10H12F3N B2915879 (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine CAS No. 1212862-77-5

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B2915879
CAS No.: 1212862-77-5
M. Wt: 203.208
InChI Key: UKOXKUZZWGITQE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel catalysts and ligands.

Biology

The compound is studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes. Its structural features make it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-Methyl-3-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of imines, oximes, or nitro derivatives.

    Reduction: Secondary amines or fully reduced hydrocarbons.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities and properties.

    2-Methyl-3-(trifluoromethyl)aniline: A structurally related compound with similar electronic properties but different reactivity.

    3-(Trifluoromethyl)phenethylamine: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it valuable in various applications, from chemical synthesis to biological research.

Properties

IUPAC Name

(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOXKUZZWGITQE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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